Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate is a complex organic compound. It is characterized by its long-chain fatty acid derivatives and ammonium sulfate group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate typically involves multiple steps:
Formation of the fatty acid derivatives: This step involves the reaction of octadecenyl derivatives with appropriate reagents to form the desired fatty acid chains.
Amidation: The fatty acid derivatives undergo amidation with propylamine to form the intermediate compounds.
Quaternization: The intermediate compounds are then quaternized with ethyl(methyl)amine to form the ammonium group.
Sulfonation: Finally, the compound is treated with sulfuric acid to introduce the sulfate group.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the double bonds in the fatty acid chains.
Reduction: Reduction reactions could target the carbonyl groups or double bonds.
Substitution: The ammonium group may participate in substitution reactions, exchanging its substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield epoxides or hydroxylated derivatives, while reduction could produce saturated compounds.
Scientific Research Applications
Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying lipid interactions or membrane dynamics.
Medicine: Possible applications in drug delivery or as a component in pharmaceutical formulations.
Industry: Use in the production of surfactants, emulsifiers, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in biological systems, the compound might interact with cell membranes or proteins, affecting their function. The ammonium group could facilitate interactions with negatively charged molecules, while the fatty acid chains might integrate into lipid bilayers.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): A similar quaternary ammonium compound used as a surfactant.
Stearyl dimethyl benzyl ammonium chloride: Another quaternary ammonium compound with long-chain fatty acids.
Uniqueness
Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate is unique due to its specific fatty acid composition and the presence of both ethyl and methyl groups on the ammonium nitrogen. This combination may impart distinct physical and chemical properties, such as solubility, stability, and reactivity.
Properties
CAS No. |
94070-90-3 |
---|---|
Molecular Formula |
C47H93N3O6S |
Molecular Weight |
828.3 g/mol |
IUPAC Name |
ethyl-methyl-[1-[[(Z)-octadec-9-enoyl]amino]pentan-3-yl]-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azanium;hydrogen sulfate |
InChI |
InChI=1S/C47H91N3O2.H2O4S/c1-6-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-46(51)48-42-38-44-50(5,9-4)45(8-3)41-43-49-47(52)40-37-35-33-31-29-27-25-23-21-19-17-15-13-11-7-2;1-5(2,3)4/h22-25,45H,6-21,26-44H2,1-5H3,(H-,48,49,51,52);(H2,1,2,3,4)/b24-22-,25-23-; |
InChI Key |
YKBFXZZOAYDPMF-PBAYCENZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(CC)C(CC)CCNC(=O)CCCCCCC/C=C\CCCCCCCC.OS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(CC)C(CC)CCNC(=O)CCCCCCCC=CCCCCCCCC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.